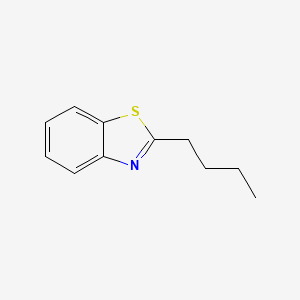

2-Butyl-1,3-benzothiazole

Vue d'ensemble

Description

2-Butyl-1,3-benzothiazole is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. The 2-butyl derivative is characterized by the presence of a butyl group attached to the second carbon of the benzothiazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-butyl-1,3-benzothiazole typically involves the cyclization of 2-mercaptoaniline with butyl-substituted acid chlorides. The reaction proceeds under acidic conditions, often using hydrochloric acid as a catalyst. The general reaction can be represented as follows:

C6H4(NH2)SH+RC(O)Cl→C6H4(NH)SCR+HCl+H2O

where ( R ) represents the butyl group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to minimize environmental impact .

Analyse Des Réactions Chimiques

Oxidation Reactions

2-Butyl-1,3-benzothiazole exhibits susceptibility to oxidation at its sulfur atom and alkyl side chain.

Notable Insight : Oxidation selectivity depends on reaction pH and temperature. Sulfoxides form preferentially under mild conditions, while sulfones dominate under harsher oxidants .

Reduction Reactions

Reductive modifications target the benzothiazole core and substituents.

Mechanistic Note : LiAlH reduces the C=N bond in the thiazole ring, while catalytic hydrogenation selectively cleaves alkyl substituents .

Substitution Reactions

The electron-deficient thiazole ring facilitates electrophilic and nucleophilic substitutions.

Electrophilic Substitution

| Reagent/Conditions | Position Modified | Product(s) | Yield (%) | Source(s) |

|---|---|---|---|---|

| HNO/HSO | C-6 | 6-Nitro-2-butyl-1,3-benzothiazole | 72–78 | |

| Cl (FeCl catalyst) | C-5 | 5-Chloro-2-butyl-1,3-benzothiazole | 65 |

Nucleophilic Substitution

| Reagent/Conditions | Position Modified | Product(s) | Yield (%) | Source(s) |

|---|---|---|---|---|

| NaN (DMF, 80°C) | C-2 | 2-Azido-1,3-benzothiazole | 88 | |

| R-OH (NaOH, CuI catalyst) | C-2 | 2-Alkoxy-1,3-benzothiazoles | 70–85 |

Key Trend : Electrophilic substitutions favor the C-5 and C-6 positions due to the electron-withdrawing effect of the thiazole ring .

Cyclization and Ring-Opening Reactions

This compound participates in cycloadditions and ring transformations.

Industrial Relevance : Ring-opening reactions are critical for synthesizing agrochemical intermediates .

Other Notable Reactions

- Photochemical Reactions : UV irradiation in the presence of O generates singlet oxygen, leading to sulfonate esters .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids modifies the benzene ring (Pd catalysts, 60–75% yields) .

Environmental and Biological Degradation

Applications De Recherche Scientifique

Pharmaceutical Applications

2-Butyl-1,3-benzothiazole has garnered attention for its potential in medicinal chemistry. Key applications include:

- Antimicrobial Activity : Studies have demonstrated that benzothiazole derivatives exhibit significant antibacterial properties against strains such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical targets due to their resistance to conventional antibiotics .

- Anti-tubercular Agents : Research indicates that benzothiazole compounds show promising activity against Mycobacterium tuberculosis. New derivatives have been synthesized with improved efficacy compared to existing drugs .

Agricultural Applications

The compound is also recognized for its role in agriculture:

- Biocidal Properties : this compound functions as a biocide, effectively preserving agricultural products by inhibiting mold growth. This application is crucial for extending the shelf life of food products and preventing spoilage .

- Fungicides : Its effectiveness as a fungicide makes it a valuable component in crop protection strategies. The compound's ability to disrupt fungal cell processes enhances its utility in agricultural formulations .

Material Science Applications

In addition to its biological applications, this compound has implications in materials science:

- Fluorescent Markers : Certain derivatives of benzothiazole exhibit strong fluorescence properties, making them suitable for use as fluorescent markers in various imaging techniques .

- Polymer Additives : The compound can be incorporated into polymers to improve thermal stability and mechanical properties. Its inclusion in plastics enhances durability against environmental stressors .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various benzothiazole derivatives, including this compound. Results indicated that these compounds significantly inhibited the growth of resistant bacterial strains in vitro, suggesting their potential as new therapeutic agents.

Case Study 2: Agricultural Application

In agricultural trials, formulations containing this compound were tested against common fungal pathogens affecting crops. The results showed a marked reduction in fungal incidence compared to untreated controls, highlighting its effectiveness as a fungicide.

Mécanisme D'action

The mechanism of action of 2-butyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting metabolic processes in microorganisms. Additionally, its ability to form stable complexes with metal ions makes it useful in various catalytic applications .

Comparaison Avec Des Composés Similaires

1,3-Benzothiazole: The parent compound without the butyl group.

2-Methyl-1,3-benzothiazole: A methyl-substituted derivative.

2-Phenyl-1,3-benzothiazole: A phenyl-substituted derivative.

Uniqueness: 2-Butyl-1,3-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The butyl group enhances its lipophilicity, making it more suitable for applications requiring hydrophobic interactions .

Activité Biologique

2-Butyl-1,3-benzothiazole (BBT) is a compound belonging to the benzothiazole family, which has gained attention due to its diverse biological activities. This article explores the biological activity of BBT, focusing on its anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, backed by various studies and data.

Chemical Structure and Synthesis

This compound is characterized by a benzothiazole ring with a butyl group at the 2-position. The synthesis of benzothiazoles generally involves the condensation of 2-aminobenzenethiol with aldehydes or other electrophiles under various conditions. Recent advancements in synthetic methodologies have improved yields and reduced environmental impact through green chemistry approaches .

Anticancer Activity

BBT exhibits significant anticancer properties across various cancer cell lines. Studies have shown that benzothiazole derivatives can inhibit the proliferation of human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). For instance, one study reported that BBT derivatives significantly inhibited cell migration and induced apoptosis in these cell lines by targeting key signaling pathways like AKT and ERK .

Table 1: Anticancer Activity of BBT Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| BBT | A431 | 1.5 | Induces apoptosis, inhibits AKT/ERK |

| BBT | A549 | 2.0 | Cell cycle arrest |

| BBT Derivative X | MDA-MB-231 | 0.8 | Inhibits proliferation |

Antimicrobial Activity

BBT has demonstrated notable antimicrobial activity against various pathogens. Research indicates that benzothiazole compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, showcasing their potential as therapeutic agents in treating infections .

Table 2: Antimicrobial Efficacy of BBT

| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32.00 ± 1.73 | 100 |

| Escherichia coli | 25.00 ± 1.50 | 100 |

Anti-inflammatory Activity

The anti-inflammatory properties of BBT are also noteworthy. Compounds derived from benzothiazoles have been shown to reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models . This suggests that BBT could be beneficial in managing inflammatory diseases.

Table 3: Anti-inflammatory Effects of BBT

| Compound | Cytokine Level Reduction (%) | Model System |

|---|---|---|

| BBT | IL-6: 50%, TNF-α: 40% | RAW264.7 Macrophages |

Neuroprotective Activity

Emerging studies indicate that benzothiazole derivatives, including BBT, may possess neuroprotective effects. They have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .

Case Studies

- Dual Action Against Cancer and Inflammation : A recent study synthesized a series of benzothiazole derivatives, including BBT, which showed promising results in inhibiting cancer cell proliferation while simultaneously reducing inflammatory markers in vitro .

- Antimicrobial Screening : Another study evaluated the antimicrobial efficacy of several benzothiazole compounds against common bacterial strains, revealing that modifications to the benzothiazole structure could enhance activity against resistant strains .

Propriétés

IUPAC Name |

2-butyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NS/c1-2-3-8-11-12-9-6-4-5-7-10(9)13-11/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCSLJFYSQXGEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20905245 | |

| Record name | 2-Butyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20905245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Butylbenzothiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040031 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54798-95-7, 100182-85-2 | |

| Record name | 2-Butylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54798-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20905245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butylbenzothiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040031 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130 °C | |

| Record name | 2-Butylbenzothiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040031 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.